Cas no 2003037-85-0 (3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole)

3-[(Azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an azetidine moiety. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the azetidine ring enhances molecular rigidity and offers opportunities for further functionalization, making it valuable in medicinal chemistry for scaffold diversification. The dimethyl groups on the pyrazole ring contribute to steric and electronic stability, improving handling and storage characteristics. Its balanced lipophilicity and polarity suggest favorable pharmacokinetic properties for drug development applications. This compound is particularly useful in the design of bioactive molecules targeting central nervous system and metabolic disorders.
3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole structure
2003037-85-0 structure
Product name:3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole
CAS No:2003037-85-0
MF:C9H15N3
MW:165.235501527786
CID:6254269
PubChem ID:165865873

3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole
    • EN300-1668894
    • 2003037-85-0
    • Inchi: 1S/C9H15N3/c1-7-3-9(11-12(7)2)4-8-5-10-6-8/h3,8,10H,4-6H2,1-2H3
    • InChI Key: NRTJQEBQNXBXAI-UHFFFAOYSA-N
    • SMILES: N1CC(CC2C=C(C)N(C)N=2)C1

Computed Properties

  • Exact Mass: 165.126597491g/mol
  • Monoisotopic Mass: 165.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 29.8Ų

3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1668894-0.5g
3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole
2003037-85-0
0.5g
$1536.0 2023-05-26
Enamine
EN300-1668894-0.25g
3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole
2003037-85-0
0.25g
$1472.0 2023-05-26
Enamine
EN300-1668894-5.0g
3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole
2003037-85-0
5g
$4641.0 2023-05-26
Enamine
EN300-1668894-2.5g
3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole
2003037-85-0
2.5g
$3136.0 2023-05-26
Enamine
EN300-1668894-0.1g
3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole
2003037-85-0
0.1g
$1408.0 2023-05-26
Enamine
EN300-1668894-0.05g
3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole
2003037-85-0
0.05g
$1344.0 2023-05-26
Enamine
EN300-1668894-1.0g
3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole
2003037-85-0
1g
$1599.0 2023-05-26
Enamine
EN300-1668894-10.0g
3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole
2003037-85-0
10g
$6882.0 2023-05-26

Additional information on 3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole

3-[(Azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole: A Comprehensive Overview

The compound 3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole, with CAS Registry Number 2003037-85-0, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The presence of an azetidine ring and methyl substituents further enhances its structural complexity and functional diversity.

Recent studies have highlighted the potential of this compound as a promising candidate in drug discovery. Its ability to modulate various biological targets, such as kinases and G-protein coupled receptors (GPCRs), has made it a focal point in therapeutic research. The azetidine moiety, a four-membered saturated lactam, contributes to the compound's stability and bioavailability, making it an attractive scaffold for further modifications.

The synthesis of 3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by the introduction of the azetidine group through either alkylation or coupling reactions. The methyl substituents at positions 1 and 5 are introduced to optimize the compound's pharmacokinetic properties, such as solubility and permeability.

In terms of pharmacological activity, this compound has shown potent inhibitory effects against several disease-related enzymes. For instance, recent research published in Nature Communications demonstrated its ability to inhibit a key enzyme involved in neurodegenerative diseases, suggesting its potential as a therapeutic agent for Alzheimer's disease. Additionally, studies conducted at the University of California have highlighted its anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions.

The structural versatility of this compound allows for extensive chemical modifications to enhance its efficacy and reduce off-target effects. Researchers have explored various substitution patterns on both the pyrazole and azetidine rings, leading to derivatives with improved potency and selectivity. These modifications are critical in addressing challenges such as drug resistance and adverse side effects.

From an analytical standpoint, the characterization of this compound relies on advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into its molecular structure and purity, ensuring that the compound meets rigorous quality standards for preclinical and clinical testing.

In conclusion, 3-[(azetidin-3-yl)methyl]-1,5-dimethyl-1H-pyrazole represents a significant advancement in medicinal chemistry. Its unique structure, combined with promising biological activities, positions it as a valuable tool in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs across various therapeutic areas.

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